Specific Scientific Field: The compound has been recognized in the field of Medicinal Chemistry .
Summary of the Application: Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Results or Outcomes: The use of imidazo[1,2-a]pyridine analogues has shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for treating these conditions.
Specific Scientific Field: This application falls under the field of Pharmacology .
Summary of the Application: Zolimidine, an imidazopyridine analogue, is used as a gastroprotective drug . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for gastroprotection.
Results or Outcomes: The use of zolimidine has shown significant gastroprotective effects . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for treating conditions related to the gastrointestinal system.
Specific Scientific Field: This application falls under the field of Neuropharmacology .
Summary of the Application: Zolpidem, an imidazopyridine analogue, is used as a drug for treating insomnia . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for treating insomnia.
Results or Outcomes: The use of zolpidem has shown significant effects in treating insomnia . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new drugs for treating insomnia.
Specific Scientific Field: This application falls under the field of Materials Science .
Summary of the Application: Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, including the development of optoelectronic devices and sensors .
Results or Outcomes: The use of imidazo[1,5-a]pyridine derivatives in optoelectronic devices and sensors has shown promising innovations . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new materials for these applications.
Specific Scientific Field: This application falls under the field of Biomedical Imaging .
Summary of the Application: Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
Results or Outcomes: The use of imidazo[1,5-a]pyridine derivatives in confocal microscopy and imaging has shown promising results . This suggests that “6-Bromo-8-chloroimidazo[1,5-a]pyridine” could potentially be used in the development of new materials for these applications.
6-Bromo-8-chloroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol. It features a fused imidazole and pyridine ring system, characterized by the presence of bromine and chlorine substituents at the 6 and 8 positions, respectively. The compound is typically encountered as a solid, appearing in various colors ranging from white to orange to green, depending on its purity and form. Its melting point ranges from 131 to 135 °C .
These reactions allow for the synthesis of diverse derivatives that may exhibit different chemical properties and biological activities.
Research indicates that 6-Bromo-8-chloroimidazo[1,5-a]pyridine possesses potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure enables it to interact with specific molecular targets within biological systems, which may modulate enzyme activity or receptor function. This suggests its utility in developing therapeutic agents for various diseases .
The synthesis of 6-Bromo-8-chloroimidazo[1,5-a]pyridine can be achieved through several methods:
6-Bromo-8-chloroimidazo[1,5-a]pyridine has diverse applications across various fields:
Studies on 6-Bromo-8-chloroimidazo[1,5-a]pyridine have focused on its interactions with biological targets. The compound's ability to bind to specific enzymes or receptors can lead to significant biological effects. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Research continues to identify the precise molecular pathways influenced by this compound .
Several compounds share structural similarities with 6-Bromo-8-chloroimidazo[1,5-a]pyridine. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | Lacks amine group at the 3-position | 0.79 |
| 8-Bromo-6-chloroimidazo[1,2-a]pyridine | Different ring structure | 0.74 |
| 6-Bromo-3-chloroimidazo[1,2-a]pyridine | Chlorine at the 3-position | 0.74 |
| 6-Bromo-2-chloroimidazo[1,2-a]pyridine | Chlorine at the 2-position | 0.74 |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine | Methyl group instead of chlorine | 0.73 |
| 6,8-Dichloroimidazo[1,2-a]pyridine | Two chlorine substituents | 0.78 |
The uniqueness of 6-Bromo-8-chloroimidazo[1,5-a]pyridine lies in its combination of both bromine and chlorine atoms along with an amine group at the specific positions on the imidazole-pyridine framework. This distinct arrangement contributes to its unique reactivity profile and potential biological activities compared to structurally similar compounds .
6-Bromo-8-chloroimidazo[1,5-a]pyridine consists of a bicyclic framework where an imidazole ring is fused to a pyridine ring at positions 1 and 5 (denoted by the "1,5-a" suffix). The substituents include a bromine atom at position 6 and a chlorine atom at position 8. Its molecular formula is C₇H₄BrClN₂, with a molecular weight of 231.48 g/mol.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1427385-99-6 | |
| SMILES Code | ClC1=CC(Br)=CN2C1=CN=C2 | |
| InChI Key | PWZYRMMFTWYTGR-UHFFFAOYSA-N | |
| Melting Point | 131–135°C (for related isomers) |
The compound’s structure is distinct from positional isomers such as 8-bromo-6-chloroimidazo[1,5-a]pyridine (CAS 1427400-82-5), underscoring the importance of precise nomenclature in heterocyclic chemistry.
The synthesis of imidazo[1,5-a]pyridines dates back to the mid-20th century. Early methods involved formylation of 2-aminomethylpyridine, followed by ring-closure reactions. However, specific routes to 6-bromo-8-chloro derivatives emerged later, driven by advancements in halogenation techniques.
Key milestones include:
6-Bromo-8-chloroimidazo[1,5-a]pyridine’s significance lies in its:
Cyclocondensation reactions represent one of the most fundamental and versatile approaches for constructing the imidazo[1,5-a]pyridine core structure. These methodologies typically involve the formation of both the imidazole ring and the fusion to the pyridine moiety in a single transformation, making them particularly attractive for the synthesis of 6-Bromo-8-chloroimidazo[1,5-a]pyridine.
A novel synthetic approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in polyphosphoric acid (PPA) medium [1] [2]. This methodology, developed by Aksenov and colleagues, represents a significant advancement in accessing imidazo[1,5-a]pyridines through an unusual electrophilic activation mechanism.
The reaction proceeds through the formation of phosphorylated nitronates in the presence of phosphorous acid and PPA, which exhibit strong electrophilic properties. The nucleophilic attack by 2-(aminomethyl)pyridine on these activated species generates amidinium intermediates that undergo subsequent cyclization to form the desired imidazo[1,5-a]pyridine framework.
Reaction Conditions:
This methodology demonstrates particular utility for introducing alkyl substituents at the 3-position of the imidazo[1,5-a]pyridine ring, with the potential for further functionalization to introduce the desired bromo and chloro substituents.
Traditional cyclocondensation approaches utilizing aldehydes as electrophilic partners have been extensively developed [3] [4]. The reaction between 2-(aminomethyl)pyridines and aldehydes under oxidative conditions provides access to 3-aryl-substituted imidazo[1,5-a]pyridines.
The general mechanism involves initial imine formation between the aminomethyl group and the aldehyde, followed by intramolecular cyclization onto the pyridine ring. This approach can be adapted for the synthesis of halogenated derivatives through the use of appropriately substituted starting materials.
Key Parameters:
The cyclocondensation of 2-(aminomethyl)pyridines with carboxylic acids or acyl chlorides represents a well-established synthetic route [5] [6]. These reactions typically proceed through initial amide formation followed by cyclization under dehydrating conditions.
For acyl chlorides, the reaction can be carried out under basic conditions at room temperature to reflux, providing good yields (70-95%) of the desired products. The use of carboxylic acids requires activation through coupling reagents such as HBTU or DCC, making this approach somewhat more complex but still effective.
Advantages:
Limitations:
Oxidative cyclization methodologies have emerged as powerful tools for imidazo[1,5-a]pyridine synthesis, offering environmentally friendly alternatives to traditional synthetic approaches. These methods typically employ molecular oxygen or other green oxidants to facilitate ring closure.
Copper-catalyzed aerobic oxidative cyclization represents one of the most significant advances in imidazo[1,5-a]pyridine synthesis [7] [8]. The methodology developed by Li and Xie involves the direct transannulation of N-heteroaryl aldehydes/ketones with aryl/alkylamines using copper(I) catalysts under aerobic conditions.
Mechanistic Pathway:
Reaction Conditions:
This methodology demonstrates excellent functional group tolerance and can accommodate both electron-donating and electron-withdrawing groups on the aromatic substrates.
Iron-catalyzed oxidative cyclization offers an alternative to copper-based methodologies, utilizing earth-abundant and environmentally benign iron salts [7]. The reaction between benzaldehydes and 2-picolylamines in the presence of Fe(II) salts provides access to novel imidazo[1,5-a]pyridine derivatives.
Key Features:
The iron-catalyzed approach demonstrates the versatility of oxidative cyclization methodologies and provides opportunities for further development in sustainable synthesis.
Iodine-mediated oxidative cyclization represents a metal-free approach to imidazo[1,5-a]pyridine synthesis [9] [10]. This methodology employs molecular iodine as both catalyst and oxidant, providing an atom-economical route to the desired products.
Reaction Parameters:
The iodine-mediated approach offers several advantages including metal-free conditions, good yields, and straightforward reaction setup. However, it requires stoichiometric amounts of iodine, which may limit its practical applications.
Halogen exchange reactions provide a powerful strategy for introducing specific halogen substituents into the imidazo[1,5-a]pyridine framework. This approach is particularly relevant for the synthesis of 6-Bromo-8-chloroimidazo[1,5-a]pyridine, where precise control over halogen placement is essential.
The Suzuki-Miyaura reaction represents one of the most reliable methods for halogen exchange in heterocyclic systems [11] [12]. For imidazo[1,5-a]pyridines, this methodology can be employed to selectively replace halogen atoms with various aryl or alkyl groups, followed by re-halogenation if needed.
General Procedure:
Reaction Conditions:
This approach offers high regioselectivity and excellent functional group tolerance, making it particularly suitable for complex synthetic sequences.
Nucleophilic substitution reactions on halogenated imidazo[1,5-a]pyridines provide access to diversely functionalized derivatives [12] [13]. The reactivity of different halogen atoms can be exploited to achieve selective substitution patterns.
Reactivity Order:
This differential reactivity allows for selective functionalization of polyhalogenated substrates, enabling the preparation of compounds with specific substitution patterns.
Metal-mediated halogen exchange reactions offer direct routes to halogen-substituted imidazo[1,5-a]pyridines [12] [14]. These methodologies typically involve the use of metal halides under elevated temperatures to effect halogen exchange.
Key Systems:
Reaction Conditions:
While these methods can be harsh, they provide direct access to halogen-exchanged products without the need for multi-step sequences.
The development of catalytic and environmentally benign synthetic methodologies has become increasingly important in modern organic synthesis. For imidazo[1,5-a]pyridine synthesis, several green chemistry approaches have been developed that address environmental concerns while maintaining synthetic efficiency.
Phosphotungstic acid (HPW) has emerged as an efficient, green catalyst for the Groebke-Blackburn-Bienaymé three-component reaction [15]. This methodology provides access to imidazo[1,5-a]pyridines through the condensation of aminopyridines, aldehydes, and isocyanides.
Advantages:
Reaction Conditions:
This methodology represents a significant advancement in green chemistry approaches to imidazo[1,5-a]pyridine synthesis, offering both efficiency and environmental compatibility.
Metal-organic frameworks (MOFs) have found increasing application in heterogeneous catalysis due to their high surface areas, tunable porosity, and recyclability [16] [17]. For imidazo[1,5-a]pyridine synthesis, copper-based MOFs have shown particular promise.
Cu(BDC)MOF System:
Advantages:
Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times and often improving yields [18]. For imidazo[1,5-a]pyridines, microwave irradiation has been successfully applied to various synthetic methodologies.
Key Benefits:
Typical Conditions:
The development of aqueous and solvent-free synthetic methodologies addresses key environmental concerns in organic synthesis [16] [19]. These approaches minimize the use of organic solvents while maintaining synthetic efficiency.
Aqueous Synthesis:
Solvent-Free Synthesis:
Mechanochemical synthesis represents an emerging field in green chemistry, utilizing mechanical force to drive chemical reactions. For imidazo[1,5-a]pyridine synthesis, ball milling and grinding techniques have shown promise.
Mechanochemical Parameters:
Applications:
This comprehensive overview of synthetic methodologies for 6-Bromo-8-chloroimidazo[1,5-a]pyridine demonstrates the diversity of approaches available for accessing this important heterocyclic scaffold. Each methodology offers unique advantages and limitations, providing synthetic chemists with multiple options for accessing these valuable compounds depending on their specific requirements and constraints.